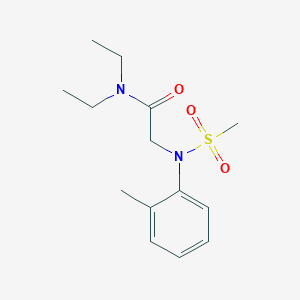![molecular formula C22H27F2NO B5066944 [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, also known as DFB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DFB is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including the dopamine and serotonin systems. [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to bind to the mu opioid receptor, which may contribute to its potential as a treatment for neuropathic pain.
Biochemical and Physiological Effects:
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, modulation of neurotransmitter systems, and potential as a treatment for neuropathic pain and depression. However, more research is needed to fully understand the extent of these effects and their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments, including its relatively easy synthesis and purification, its potential as a modulator of various neurotransmitter systems, and its potential as a treatment for various conditions. However, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, including further research into its mechanism of action, its potential therapeutic applications, and its potential as a treatment for various conditions. Additionally, the development of more potent and selective derivatives of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol may lead to new therapeutic options for various conditions.
Méthodes De Synthèse
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol can be synthesized through various methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride or hydrogenation over a palladium catalyst. Regardless of the method used, the synthesis of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol requires careful attention to detail and purification to ensure the compound's purity.
Applications De Recherche Scientifique
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research fields. One study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has anti-inflammatory effects in a mouse model of acute lung injury. Another study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has potential as a treatment for neuropathic pain. Additionally, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential as an antidepressant and for its effects on the dopamine and serotonin systems.
Propriétés
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-1-(3-phenylpropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO/c23-20-10-9-19(21(24)14-20)15-22(17-26)11-5-13-25(16-22)12-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-10,14,26H,4-5,8,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDZXCSGSXCFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Difluorobenzyl)-1-(3-phenylpropyl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5066949.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)